5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C16H24ClIN2Si and its molecular weight is 434.82 g/mol. The purity is usually 95%.
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Biological Activity
5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 1040682-76-5) is a synthetic compound that belongs to the pyrrolo[2,3-b]pyridine class. This compound is notable for its potential biological activities, which have been explored in various studies. The structural features of this compound suggest it may interact with biological targets, leading to pharmacological effects.
- Molecular Formula : CHClINSi
- Molecular Weight : 434.82 g/mol
- Purity : Typically around 98%
- Storage Conditions : Should be kept in a dark place under inert atmosphere at 2-8°C to maintain stability .
Biological Activity Overview
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit a variety of biological activities, including:
-
Anticancer Activity :
- Compounds within this class have shown significant cytotoxic effects against various cancer cell lines. For instance, studies on related pyrrolo[3,4-c]pyridine derivatives have demonstrated moderate to high cytotoxicity against ovarian and breast cancer cells, indicating potential for development as anticancer agents .
- Antimicrobial Properties :
- Neuroprotective Effects :
Anticancer Activity
A significant study evaluated the cytotoxic effects of a series of pyrrolo derivatives on cancer cell lines. The results showed that certain modifications at the 4-position of the pyrrolo ring enhanced activity against ovarian cancer cells, with IC values indicating potent effects at low concentrations (e.g., EC < 10 µM for some derivatives) .
Antimycobacterial Activity
Research has highlighted the effectiveness of pyrrolo derivatives against Mycobacterium tuberculosis. One study reported that specific compounds inhibited the InhA enzyme crucial for mycolic acid synthesis, showcasing promising in vitro activity without significant toxicity to VERO cells .
Neuroprotective Studies
In vitro assays have indicated that certain pyrrolo derivatives can protect neuronal cells from oxidative stress and apoptosis. These findings suggest potential applications in treating conditions like Alzheimer's disease or other neurodegenerative disorders .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(5-chloro-4-iodopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClIN2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-15(18)14(17)9-19-16(13)20/h7-12H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFCCIPFRUUSTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClIN2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673807 | |
Record name | 5-Chloro-4-iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040682-76-5 | |
Record name | 5-Chloro-4-iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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